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molecular formula C20H24N2O2 B8343222 1-(4-Benzylpiperazino)-3-(2-hydroxyphenyl)-1-propanone

1-(4-Benzylpiperazino)-3-(2-hydroxyphenyl)-1-propanone

Cat. No. B8343222
M. Wt: 324.4 g/mol
InChI Key: HZFKIWSQCWREMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06339154B1

Procedure details

1-Benzylpiperazine (2.38 g) was added to 3,4-dihydrocoumarine (2.00 g) and stirred for 3 hours at 90° C., thereby yielding the entitled compound (4.77 g) as pale brown syrup.
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:14]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18][CH2:17][C:15]1=[O:16]>>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:15](=[O:16])[CH2:17][CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=2[OH:14])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
2 g
Type
reactant
Smiles
O1C(=O)CCC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(CCC1=C(C=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.77 g
YIELD: CALCULATEDPERCENTYIELD 108.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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